2-(1,2-Dibromo-2-nitroethyl)thiophene
Description
2-(1,2-Dibromo-2-nitroethyl)thiophene is a halogenated and nitro-substituted thiophene derivative. Its structure features a thiophene ring substituted with a 1,2-dibromo-2-nitroethyl group. Thiophene derivatives are widely studied for their electronic, biological, and material science applications due to their heterocyclic aromatic nature and tunable substituents .
Properties
CAS No. |
89881-36-7 |
|---|---|
Molecular Formula |
C6H5Br2NO2S |
Molecular Weight |
314.98 g/mol |
IUPAC Name |
2-(1,2-dibromo-2-nitroethyl)thiophene |
InChI |
InChI=1S/C6H5Br2NO2S/c7-5(6(8)9(10)11)4-2-1-3-12-4/h1-3,5-6H |
InChI Key |
XGRHYJGASFXELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dibromo-2-nitroethyl)thiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the bromination of 2-ethylthiophene followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of 2-(1,2-Dibromo-2-nitroethyl)thiophene may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dibromo-2-nitroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Reduction: Formation of 2-(1,2-Diaminoethyl)thiophene.
Scientific Research Applications
2-(1,2-Dibromo-2-nitroethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 2-(1,2-Dibromo-2-nitroethyl)thiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can participate in substitution reactions, modifying the compound’s activity and interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Analysis :
- Halogenated Derivatives : Compounds like 2-[chloro(phenyl)methyl]thiophene (3a) exhibit antibacterial activity due to halogen-induced electrophilicity . The bromine substituents in 2-(1,2-Dibromo-2-nitroethyl)thiophene may enhance reactivity and bioactivity compared to chlorine analogs.
- Nitro-Substituted Derivatives : Nitro groups are common in antimicrobial and antitumor agents . The nitroethyl group in the target compound could contribute to similar biological activity, though this requires experimental validation.
- Anticorrosive Thiophenes: Compounds with electron-withdrawing groups (e.g., cyano, hydrazinyl) show anticorrosive properties via adsorption on metal surfaces . The bromo and nitro groups in the target compound may similarly enhance metal-binding capacity.
Physicochemical Properties
Table 2: Inferred Physical Properties vs. Known Data for Related Compounds
Key Observations :
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